2-bromo-N-(3-chlorophenyl)acetamide
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 2-bromo-N-(3-chlorophenyl)acetamide often involves complex organic reactions. For instance, 2-hydroxy-N-methyl-N-phenyl-acetamide was synthesized using a series of steps including acetylation, esterification, and ester interchange, showcasing the methodology that could potentially be adapted for synthesizing 2-bromo-N-(3-chlorophenyl)acetamide (Zhong-cheng & Wan-yin, 2002).
Molecular Structure Analysis
The molecular structure of compounds structurally similar to 2-bromo-N-(3-chlorophenyl)acetamide, such as 2-chloro-N-(2,4-dinitrophenyl) acetamide, has been elucidated using techniques like X-ray crystallography. These studies reveal intricate details about bond angles, molecular conformations, and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the compound's chemical behavior (P. Jansukra et al., 2021).
Chemical Reactions and Properties
Research on similar compounds has explored various chemical reactions, highlighting reactivity patterns that can infer the chemical behavior of 2-bromo-N-(3-chlorophenyl)acetamide. For example, the presence of halogen substituents can significantly influence the compound's reactivity towards nucleophilic substitution reactions.
Physical Properties Analysis
The physical properties, such as melting points, boiling points, and solubility, can be inferred from closely related compounds. These properties are critical for determining the compound's suitability for different applications, including its behavior in organic synthesis reactions.
Chemical Properties Analysis
The chemical properties of halogenated acetamides, including their acidity, basicity, and reactivity towards other chemical agents, provide valuable insights. Studies on compounds like 2-chloro-N-(2,4-dinitrophenyl) acetamide and others offer a basis for understanding the reactivity and stability of 2-bromo-N-(3-chlorophenyl)acetamide under various conditions (P. Jansukra et al., 2021).
Scientific Research Applications
Crystal Structure Analysis
- Supramolecular Assembly and Hydrogen Bonding : Research has shown the importance of weak C–H···Cl/Br interactions in the formation of three-dimensional architectures in compounds like 2-bromo-N-(3-chlorophenyl)acetamide. These interactions are crucial in determining crystal packing and molecular arrangements, as seen in the study by Hazra et al. (2014) (Hazra et al., 2014).
Material Science and Molecular Properties
- Molecular Conformation and Supramolecular Assembly : Studies like those by Nayak et al. (2014) have focused on the molecular conformations and supramolecular assembly of halogenated C,N-diarylacetamides. These findings are significant for understanding molecular interactions and properties in material science (Nayak et al., 2014).
Photovoltaic and Electronic Applications
Photochemical and Thermochemical Properties for Solar Cells : Research by Mary et al. (2020) has explored the potential of benzothiazolinone acetamide analogs for use in dye-sensitized solar cells (DSSCs). These studies highlight the compounds' light harvesting efficiency and electron injection properties, making them suitable for photovoltaic applications (Mary et al., 2020).
Nonlinear Optical Properties for Photonic Devices : Investigations into the nonlinear optical properties of acetamide structures, as conducted by Castro et al. (2017), reveal their potential in photonic applications like optical switches and modulators. This research provides valuable insights for the development of optical energy applications (Castro et al., 2017).
Pharmaceutical Research
- Antibacterial Properties : Studies like those by Desai et al. (2008) have shown that certain derivatives of 2-bromo-N-(3-chlorophenyl)acetamide possess antibacterial properties against various bacterial strains. These findings are crucial for the development of new antibacterial agents (Desai et al., 2008).
Molecular Docking and Drug Design
- Ligand-Protein Interactions : The work of Mary et al. (2020) also involved molecular docking studies to understand how these compounds interact with specific proteins, providing insights for drug design and therapeutic applications (Mary et al., 2020).
Safety And Hazards
properties
IUPAC Name |
2-bromo-N-(3-chlorophenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO/c9-5-8(12)11-7-3-1-2-6(10)4-7/h1-4H,5H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUHGYNTUFGSUQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00336316 | |
Record name | 2-bromo-N-(3-chlorophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00336316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(3-chlorophenyl)acetamide | |
CAS RN |
41964-65-2 | |
Record name | 2-bromo-N-(3-chlorophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00336316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.